Cas no 2098057-69-1 (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid)

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a carboxylic acid functional group at the 7-position. The cyclopentyl and methyl substituents enhance its steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural rigidity and functional group versatility allow for further derivatization, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The compound’s well-defined heterocyclic scaffold contributes to its potential utility in developing pharmacologically active agents, with applications in kinase inhibitors or other therapeutic small-molecule research.
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid structure
2098057-69-1 structure
Product name:1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No:2098057-69-1
MF:C12H15N3O2
MW:233.266402482986
CID:5726682
PubChem ID:121215153

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • F2198-8039
    • AKOS026725737
    • 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
    • 2098057-69-1
    • 1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
    • starbld0022246
    • Inchi: 1S/C12H15N3O2/c1-8-10(12(16)17)11-14(6-7-15(11)13-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,16,17)
    • InChI Key: DIGOUBUFTABUKD-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=NN2C=CN(C2=1)C1CCCC1)=O

Computed Properties

  • Exact Mass: 233.116426730g/mol
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.5Ų
  • XLogP3: 1.2

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C152401-500mg
1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1
500mg
$ 500.00 2022-06-06
Life Chemicals
F2198-8039-0.5g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
0.5g
$505.0 2023-09-06
TRC
C152401-100mg
1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1
100mg
$ 135.00 2022-06-06
TRC
C152401-1g
1-cyclopentyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1
1g
$ 775.00 2022-06-06
Life Chemicals
F2198-8039-0.25g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-8039-10g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-8039-1g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2198-8039-2.5g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-8039-5g
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
2098057-69-1 95%+
5g
$1596.0 2023-09-06

Additional information on 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Introduction to 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 2098057-69-1)

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, identified by its CAS number 2098057-69-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyrazole class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of a cyclopentyl group and a carboxylic acid moiety at the 7-position introduces unique pharmacophoric features that contribute to its distinct chemical and biological properties.

The imidazo[1,2-b]pyrazole core is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological pathways. Researchers have leveraged this scaffold to develop compounds with antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid enhances its interactability with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in interest regarding imidazopyrazole derivatives due to their ability to engage with multiple targets simultaneously. This polypharmacicity is particularly valuable in treating complex diseases where multifactorial mechanisms are involved. The cyclopentyl group in this compound not only contributes to its structural stability but also influences its solubility and metabolic profile, which are critical factors in drug design.

The carboxylic acid functionality at the 7-position of the imidazopyrazole ring provides an additional site for chemical modification, enabling the synthesis of derivatives with tailored biological activities. This feature is particularly useful for exploring prodrug strategies or for enhancing binding affinity through covalent interactions with biological targets. The carboxylic acid group also allows for salt formation, which can improve the pharmacokinetic properties of the compound.

Recent studies have highlighted the potential of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid as a lead compound for further development. Researchers have demonstrated its efficacy in preclinical models against certain types of cancer by modulating signaling pathways such as PI3K/Akt and MAPK. The methyl substituent at the 6-position further fine-tunes the electronic properties of the heterocycle, influencing its binding interactions with enzymes and receptors.

The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopentyl and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

Biochemical studies have revealed that 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits notable inhibitory activity against certain enzymes implicated in disease pathogenesis. For instance, preliminary data suggest that it may interfere with the activity of Janus kinases (JAKs), which are overexpressed in inflammatory conditions and certain cancers. Additionally, its interaction with other protein targets has been explored, providing insights into its potential therapeutic spectrum.

The pharmacological profile of this compound is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property is crucial for achieving adequate bioavailability and therapeutic efficacy. Computational modeling studies have been employed to predict the binding modes of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid with target proteins, aiding in the rational design of more potent derivatives.

In conclusion, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS No. 2098057-69-1) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable scaffold for developing novel therapeutic agents. Continued investigation into this compound and its derivatives holds great promise for addressing unmet medical needs across various disease areas.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd